molecular formula C6H5N3S B1322888 Benzo[d][1,2,3]thiadiazol-6-amine CAS No. 41972-62-7

Benzo[d][1,2,3]thiadiazol-6-amine

Cat. No.: B1322888
CAS No.: 41972-62-7
M. Wt: 151.19 g/mol
InChI Key: FHADHGAXUKFKHY-UHFFFAOYSA-N
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Description

Benzo[d][1,2,3]thiadiazol-6-amine, also known as 1,2,3-benzothiadiazol-6-amine, is a heterocyclic compound with the molecular formula C6H5N3S. It is characterized by a benzene ring fused to a thiadiazole ring, with an amine group attached at the 6th position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,2,3]thiadiazol-6-amine typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. One common method includes the reaction of 2-aminobenzenethiol with a suitable aryl benzaldehyde in ethanol, using a catalytic amount of glacial acetic acid . Another approach involves the use of diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing cost-effective and scalable reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,2,3]thiadiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiadiazole rings .

Scientific Research Applications

Benzo[d][1,2,3]thiadiazol-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity and is used in the development of pharmaceuticals and agrochemicals.

    Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Benzo[d][1,2,3]thiadiazol-6-amine can be compared with other similar compounds, such as benzothiazoles and benzimidazoles. These compounds share structural similarities but differ in their chemical properties and biological activities. For instance:

Similar Compounds

Properties

IUPAC Name

1,2,3-benzothiadiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-4-1-2-5-6(3-4)10-9-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHADHGAXUKFKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41972-62-7
Record name 1,2,3-benzothiadiazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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